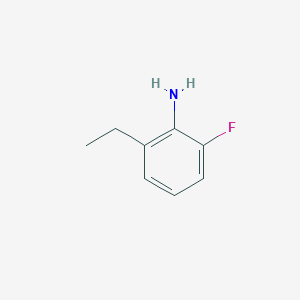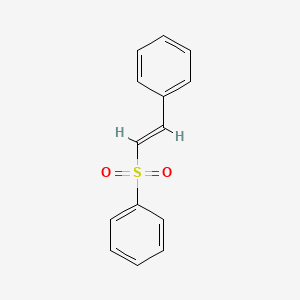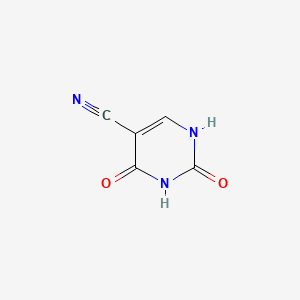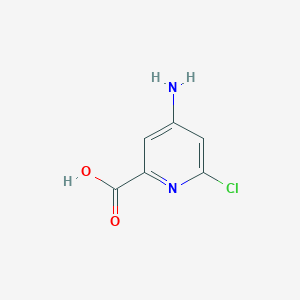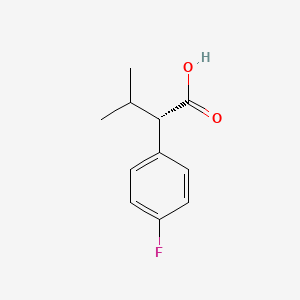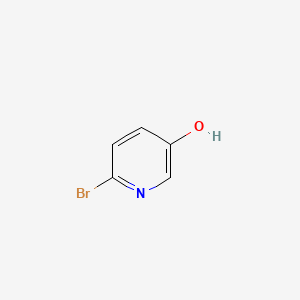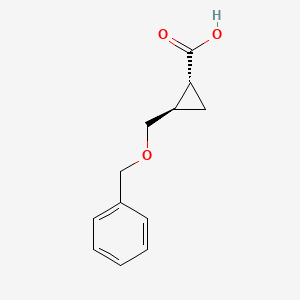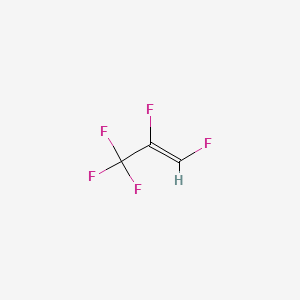
(Z)-1,2,3,3,3-Pentafluoropropene
概述
描述
(Z)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the molecular formula C3H2F5. It is a colorless gas at room temperature and is known for its high chemical stability and low global warming potential. This compound is used in various industrial applications, particularly as a refrigerant and in the production of fluoropolymers.
准备方法
Synthetic Routes and Reaction Conditions: (Z)-1,2,3,3,3-Pentafluoropropene can be synthesized through several methods. One common approach involves the dehydrofluorination of 1,1,1,2,3,3,3-heptafluoropropane using a strong base such as potassium hydroxide. The reaction typically occurs under elevated temperatures and in the presence of a solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrofluorination of heptafluoropropane. This process is carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: (Z)-1,2,3,3,3-Pentafluoropropene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with hydrogen halides, forming halogenated derivatives.
Polymerization: It can be polymerized to form fluoropolymers, which are used in various industrial applications.
Common Reagents and Conditions:
Hydrogen Halides: Used in addition reactions to form halogenated derivatives.
Catalysts: Metal catalysts are often used in polymerization reactions to control the molecular weight and properties of the resulting polymer.
Major Products Formed:
Halogenated Derivatives: Formed through addition reactions with hydrogen halides.
Fluoropolymers: Produced through polymerization reactions.
科学研究应用
(Z)-1,2,3,3,3-Pentafluoropropene has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluoropolymers, which have applications in coatings, membranes, and other materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential use in drug delivery systems due to its chemical stability and low toxicity.
Industry: Widely used as a refrigerant in air conditioning and refrigeration systems due to its low global warming potential.
作用机制
The mechanism of action of (Z)-1,2,3,3,3-Pentafluoropropene primarily involves its interaction with other chemical species through addition and polymerization reactions. Its molecular targets include various catalysts and reagents used in these reactions. The pathways involved in its polymerization reactions are well-studied and involve the formation of carbon-fluorine bonds, which contribute to the stability and unique properties of the resulting fluoropolymers.
相似化合物的比较
1,1,1,2,3,3,3-Heptafluoropropane: A precursor in the synthesis of (Z)-1,2,3,3,3-Pentafluoropropene.
1,1,1,2-Tetrafluoroethane: Another fluorinated olefin used as a refrigerant.
Uniqueness: this compound is unique due to its high chemical stability, low global warming potential, and versatility in various industrial applications. Its ability to undergo polymerization to form fluoropolymers with desirable properties makes it particularly valuable in the production of advanced materials.
属性
IUPAC Name |
(Z)-1,2,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUPYMORYHFFCT-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027281 | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-43-8, 2252-83-7 | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5528-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-1,2,3,3,3-Pentafluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005528438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1,2,3,3,3-pentafluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pentafluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ratio of Z-isomer to E-isomer in 1,2,3,3,3-pentafluoropropene impact its cooling efficiency?
A1: Research suggests that increasing the proportion of the Z-isomer relative to the E-isomer in 1,2,3,3,3-pentafluoropropene compositions enhances refrigeration capacity. [, , ] This finding has led to the development of azeotropic and near-azeotropic compositions with varying ratios of Z-1225ye and E-1225ye to optimize cooling performance. [, , ]
Q2: What are the major products formed during the atmospheric degradation of (Z)-1,2,3,3,3-Pentafluoropropene?
A2: When this compound is released into the atmosphere and reacts with chlorine radicals, the primary products identified through FTIR spectroscopy are CF3C(O)F and HC(O)F. [] These findings are crucial for understanding the environmental fate and impact of this compound as a potential CFC replacement.
Q3: Are there any spectroscopic techniques used to characterize this compound and its interactions with other molecules?
A3: Yes, microwave spectroscopy has been employed to study the molecular structure of gas-phase heterodimers formed between this compound and argon or acetylene. [] This technique provides valuable insights into the weak intermolecular forces governing the interactions between these molecules.
Q4: What are some of the challenges associated with developing and implementing this compound as a refrigerant on a large scale?
A4: While promising, the widespread adoption of this compound as a refrigerant requires addressing challenges related to material compatibility with existing refrigeration systems, long-term stability, and potential flammability. [, ] Research into suitable material combinations and system designs is crucial for enabling the safe and efficient use of this compound in refrigeration applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane](/img/structure/B6593318.png)
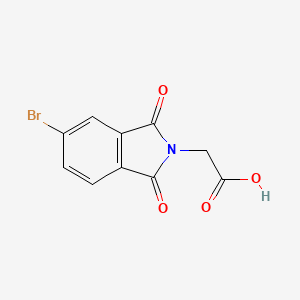
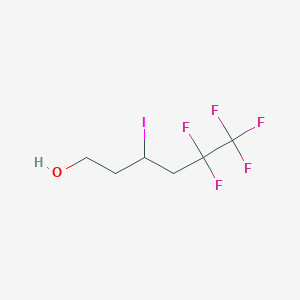


![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate](/img/structure/B6593350.png)
